Cas no 99102-69-9 (Chenodeoxycholic Acid-d)
Chenodeoxycholic Acid-d Chemical and Physical Properties
Names and Identifiers
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- Cholan-24-oic-2,2,4,4-d4acid, 3,7-dihydroxy-, (3a,5b,7a)-
- Chenodeoxycholic Acid-d4
- Chenodiol-d4
- A,5
- A,7
- CDC-d4
- Chendol-d4
- Chenocol-d4
- Chenodeoxycholic acid-2,2,4,4-d4
- Fluibil-d4
- Chenodeoxycholic Acid-d
- (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Cholan-24-oic-2,2,4,4-d4 acid, 3,7-dihydroxy-, (3a,5b,7a)-
- 99102-69-9
- Chenodeoxycholic acid-D4, 100 mug/mL in methanol, certified reference material
- DTXSID80584459
- Chenodeoxycholic acid-2,2,4,4-d4, 98 atom % D, 98% (CP)
- F90597
- HY-76847S
- CHENODEOXYCHOLIC-2,2,4,4-D4 ACID
- CS-0063283
- 1ST10387D4
-
- MDL: MFCD00190400
- Inchi: 1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
- InChI Key: RUDATBOHQWOJDD-PSTGXAJBSA-N
- SMILES: O[C@@H]1C[C@@H]2C([2H])([2H])[C@@H](C([2H])([2H])C[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]3[C@@H]21)O
Computed Properties
- Exact Mass: 396.31800
- Monoisotopic Mass: 396.31776674g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Melting Point: 165-167 °C(lit.)
- Flash Point: 9℃
- Solubility: DMSO (Slightly), Methanol (Slightly, Sonicated)
- PSA: 77.76000
- LogP: 4.47790
- Color/Form: 100 μg/mL in methanol
Chenodeoxycholic Acid-d Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- Safety Instruction: S22; S24/25
- RTECS:FZ1980000
- Storage Condition:−20°C
Chenodeoxycholic Acid-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-147-1ML |
Chenodeoxycholic Acid-d |
99102-69-9 | 1ml |
¥1800.87 | 2023-05-01 | ||
| TRC | C291902-5mg |
Chenodeoxycholic Acid-d4 |
99102-69-9 | 5mg |
$ 198.00 | 2023-09-08 | ||
| TRC | C291902-50mg |
Chenodeoxycholic Acid-d4 |
99102-69-9 | 50mg |
$ 1533.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-147-1ML |
Chenodeoxycholic Acid-d |
99102-69-9 | 100 μg/mL in methanol, certified reference material, Cerilliant | 1ML |
1470.11 | 2021-05-13 | |
| ChemScence | CS-0063283-50mg |
Chenodeoxycholic Acid-d4 |
99102-69-9 | 50mg |
$0.0 | 2022-04-26 | ||
| ChemScence | CS-0063283-5mg |
Chenodeoxycholic Acid-d4 |
99102-69-9 | 5mg |
$0.0 | 2022-04-26 | ||
| eNovation Chemicals LLC | Y1237367-5mg |
Cholan-24-oic-2,2,4,4-d4 acid, 3,7-dihydroxy-, (3a,5b,7a)- |
99102-69-9 | 98%D | 5mg |
$345 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1237367-25mg |
Cholan-24-oic-2,2,4,4-d4 acid, 3,7-dihydroxy-, (3a,5b,7a)- |
99102-69-9 | 98%D | 25mg |
$1930 | 2023-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-147-1ML |
99102-69-9 | 1ML |
¥1800.87 | 2023-01-17 | |||
| Cooke Chemical | LN3072649-100ug |
ChenodeoxycholicAcid-d4MaxSpec?Standard |
99102-69-9 | ≥95% | 100ug |
RMB 876.00 | 2023-09-07 |
Chenodeoxycholic Acid-d Suppliers
Chenodeoxycholic Acid-d Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Additional information on Chenodeoxycholic Acid-d
Recent Advances in Chenodeoxycholic Acid-d (99102-69-9) Research: A Comprehensive Review
Chenodeoxycholic Acid-d (CDCA-d), a deuterated analog of chenodeoxycholic acid (CDCA), has garnered significant attention in recent years due to its potential applications in metabolic disorder research, drug development, and biomarker studies. With the CAS number 99102-69-9, this stable isotope-labeled compound is increasingly utilized in mass spectrometry-based assays to enhance analytical precision and sensitivity. This research brief synthesizes the latest findings on CDCA-d, highlighting its chemical properties, synthesis methods, and emerging applications in biomedical research.
Recent studies have demonstrated the critical role of CDCA-d as an internal standard for quantifying endogenous bile acids in biological matrices. A 2023 study published in Analytical Chemistry validated a novel LC-MS/MS method using CDCA-d for simultaneous quantification of 15 bile acid species in human plasma, achieving remarkable accuracy (90-110%) and precision (CV < 15%). The deuterium labeling at specific positions (typically 2,2,4,4-d4) provides sufficient mass difference from endogenous CDCA while maintaining nearly identical chromatographic behavior, making it ideal for stable isotope dilution analysis.
In synthetic chemistry, advancements in the preparation of CDCA-d have focused on improving isotopic purity and yield. A 2024 Journal of Labelled Compounds and Radiopharmaceuticals report detailed an optimized deuteration protocol using platinum-catalyzed H/D exchange reactions, achieving >98% deuterium incorporation at the 2,2,4,4 positions. This high isotopic purity is crucial for avoiding interference in mass spectrometric analyses, particularly when studying bile acid metabolism in complex biological systems.
Emerging applications of CDCA-d extend to investigating bile acid signaling pathways. Researchers at the University of Michigan recently employed CDCA-d to elucidate novel FXR-independent mechanisms of bile acid action in non-alcoholic fatty liver disease (NAFLD) models. Their Cell Metabolism (2024) publication revealed that CDCA-d facilitated the discovery of previously unrecognized metabolites in the alternative bile acid synthesis pathway, providing new targets for therapeutic intervention.
The pharmaceutical industry has recognized CDCA-d's value in drug development. Several ongoing clinical trials for bile acid modulators now incorporate CDCA-d as a pharmacokinetic tracer. Notably, a Phase II trial for a novel FXR agonist (NCT05678945) uses CDCA-d to monitor drug-induced changes in bile acid homeostasis, demonstrating its utility in translational research. This application underscores the compound's growing importance in bridging preclinical findings to clinical outcomes.
Quality control aspects of CDCA-d have also seen significant improvements. The latest USP reference standards (2024 revision) now include stringent specifications for CDCA-d purity (>99.5%), isotopic enrichment (>98% d4), and residual solvent content. These standards address previous batch-to-batch variability issues reported in earlier studies, ensuring more reproducible research outcomes across laboratories.
Looking forward, the research community anticipates expanded use of CDCA-d in microbiome studies, given the growing recognition of gut microbiota's role in bile acid metabolism. Preliminary data presented at the 2024 ASMS conference suggests CDCA-d can track host-microbiome co-metabolism of bile acids with unprecedented resolution, opening new avenues for understanding diseases like inflammatory bowel disease and metabolic syndrome.
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